molecular formula C20H16N2 B8797011 1,4-Benzenediamine, N,N'-bis(phenylmethylene)-, (E,E)- CAS No. 797-20-6

1,4-Benzenediamine, N,N'-bis(phenylmethylene)-, (E,E)-

Cat. No.: B8797011
CAS No.: 797-20-6
M. Wt: 284.4 g/mol
InChI Key: JEPNTPUNAKFAOY-UHFFFAOYSA-N
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Description

N,N’-Dibenzylidene-1,4-benzenediamine is an organic compound with the molecular formula C20H16N2. It is a derivative of 1,4-benzenediamine, where both amine groups are substituted with benzylidene groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibenzylidene-1,4-benzenediamine can be synthesized through the condensation reaction of 1,4-benzenediamine with benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C6H4(NH2)2+2C6H5CHOC6H4(N=CHC6H5)2+2H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + 2\text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{N=CHC}_6\text{H}_5)_2 + 2\text{H}_2\text{O} C6​H4​(NH2​)2​+2C6​H5​CHO→C6​H4​(N=CHC6​H5​)2​+2H2​O

Industrial Production Methods

In industrial settings, the synthesis of N,N’-Dibenzylidene-1,4-benzenediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibenzylidene-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the imine groups can yield the corresponding amines.

    Substitution: The benzylidene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones

    Reduction: Corresponding amines

    Substitution: Substituted benzylidene derivatives

Scientific Research Applications

N,N’-Dibenzylidene-1,4-benzenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dibenzylidene-1,4-benzenediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its imine groups can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diphenyl-1,4-benzenediamine
  • N,N’-Di-p-tolyl-1,4-benzenediamine
  • N,N’-Dibenzylidene-1,2-benzenediamine

Uniqueness

N,N’-Dibenzylidene-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity towards various chemical reagents make it a valuable compound in research and industrial applications.

Properties

CAS No.

797-20-6

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-[4-(benzylideneamino)phenyl]-1-phenylmethanimine

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-16H

InChI Key

JEPNTPUNAKFAOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3

Origin of Product

United States

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